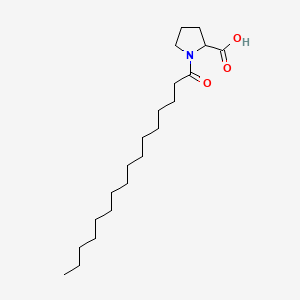

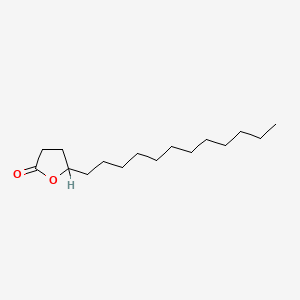

N-十六酰基脯氨酸

货号 B1329772

CAS 编号:

59441-32-6

分子量: 353.5 g/mol

InChI 键: XOAIXMQPJQVGRV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Application Summary : Proline was applied exogenously to quinoa plants to examine its effects on the physiochemical parameters of two cultivars of quinoa (Chenopodium quinoa Willd.). The seeds were also exposed to chilling stress at 4 °C before sowing .

- Methods of Application : The seeds were treated with low temperature and proline was applied exogenously. The concentrations of proline used were 25 and 50 mM .

- Results : The exogenous application of proline significantly increased plant growth, the contents of chlorophyll, carotenoids, proline, ascorbic acid, total free amino acids, phenolics, and total soluble sugars, as well as the activities of SOD, POD, and CAT, but it decreased malondialdehyde content .

- Application Summary : 3-substituted prolines, which are proline analogues, have been developed and used in peptide synthesis. These proline chimeras combine the conformational restriction of proline with the information brought by natural amino acids side chains .

- Methods of Application : The synthesis of 3-substituted prolines involves chemical reactions, and these proline analogues are then incorporated into peptides .

- Results : The use of 3-substituted prolines has been shown to influence the structure of peptides, such as stabilizing turns or helices .

Seed Pretreatment and Foliar Application of Proline in Quinoa Cultivation

3-Substituted Prolines in Peptide Synthesis

- Application Summary : 3-substituted prolines, which are proline analogues, have been developed and used in peptide synthesis. These proline chimeras combine the conformational restriction of proline with the information brought by natural amino acids side chains .

- Methods of Application : The synthesis of 3-substituted prolines involves chemical reactions, and these proline analogues are then incorporated into peptides .

- Results : The use of 3-substituted prolines has been shown to influence the structure of peptides, such as stabilizing turns or helices .

- Application Summary : The production of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) is usually conducted under stringent anhydrous conditions. The ROP of proline NCA (ProNCA) for the synthesis of poly-L-proline (PLP) is particularly challenging due to the premature product precipitation as polyproline type I helices .

- Methods of Application : The synthesis involves the ring-opening polymerization of ProNCA .

- Results : The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields .

- Application Summary : Lipid nanoparticle mRNA systems containing high levels of DSPC or an alternative helper lipid, N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine (egg sphingomyelin [ESM]), together with reduced levels of the ionizable cationic lipid DLinMC3DMA (MC3) have been examined .

- Methods of Application : The method involves the formulation of lipid nanoparticles with specific lipid compositions .

- Results : The results of this study are not specified in the source .

3-Substituted Prolines in Peptide Synthesis and Structural Applications

Ring-Opening Polymerization of Proline N-Carboxyanhydride

Lipid Nanoparticle mRNA Systems Containing High Levels of Sphingomyelin

- Application Summary : Proline and its analogues have been used in the synthesis of foldamers, which are oligomers that fold into specific secondary structures. The unique conformational properties of proline make it a valuable tool in this field .

- Methods of Application : The synthesis of foldamers involves chemical reactions, and proline or its analogues are incorporated into these oligomers .

- Results : The use of proline and its analogues in foldamer synthesis has been shown to influence the structure of these oligomers, such as stabilizing turns or helices .

- Application Summary : The production of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) is usually conducted under stringent anhydrous conditions. The ROP of proline NCA (ProNCA) for the synthesis of poly-L-proline (PLP) is particularly challenging due to the premature product precipitation as polyproline type I helices .

- Methods of Application : The synthesis involves the ring-opening polymerization of ProNCA .

- Results : The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields .

- Application Summary : Lipid nanoparticle mRNA systems containing high levels of DSPC or an alternative helper lipid, N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine (egg sphingomyelin [ESM]), together with reduced levels of the ionizable cationic lipid DLinMC3DMA (MC3) have been examined .

- Methods of Application : The method involves the formulation of lipid nanoparticles with specific lipid compositions .

- Results : The results of this study are not specified in the source .

Proline in the Synthesis of Foldamers

Ring-Opening Polymerization of Proline N-Carboxyanhydride

属性

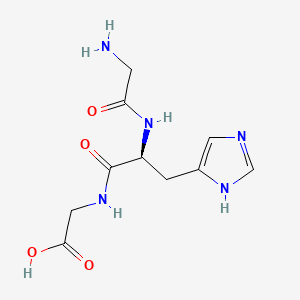

IUPAC Name |

1-hexadecanoylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAIXMQPJQVGRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexadecanoyl-proline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

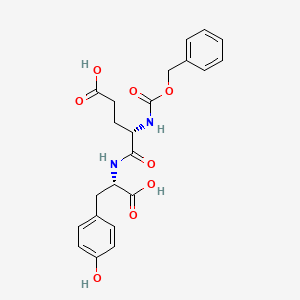

Benzyloxycarbonylglutamyltyrosine

988-75-0

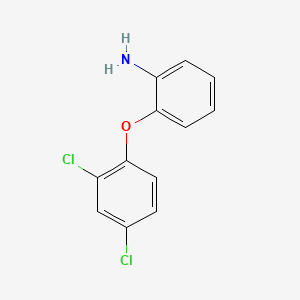

2-(2,4-Dichlorophenoxy)aniline

26306-64-9

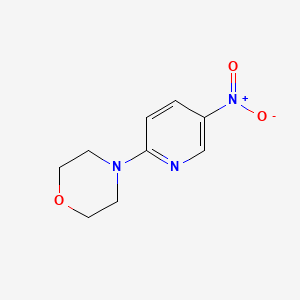

4-(5-Nitropyridin-2-yl)morpholine

26820-62-2

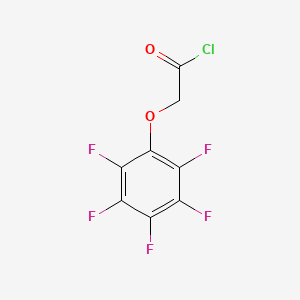

(Pentafluorophenoxy)acetyl chloride

55502-53-9

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)